3-hydroxy-N'-[(E)-(3-nitrophenyl)methylidene]naphthalene-2-carbohydrazide
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Overview
Description
3-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]naphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a naphthalene ring, a nitrophenyl group, and a carbohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 3-nitrobenzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
3-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]naphthalene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]naphthalene-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity and disrupt cellular processes. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide
- 3-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]naphthalene-2-carbohydrazide
- 3-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide
Uniqueness
3-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]naphthalene-2-carbohydrazide is unique due to its specific nitrophenyl substitution pattern, which influences its reactivity and biological activity. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and its ability to interact with biological targets .
Properties
IUPAC Name |
3-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17-10-14-6-2-1-5-13(14)9-16(17)18(23)20-19-11-12-4-3-7-15(8-12)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLFRGTYZQEBBL-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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